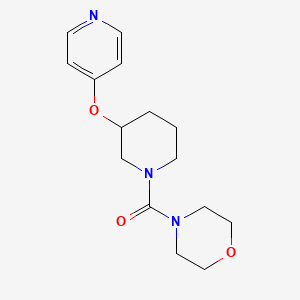

N-(2-Methoxybenzyl)butan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

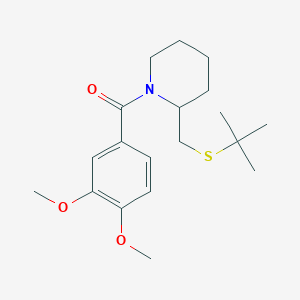

“N-(2-Methoxybenzyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H20ClNO . Its molecular weight is 229.75 g/mol . It is also known by its CAS number 1158579-56-6 .

Synthesis Analysis

The synthesis of amines like “this compound” often involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the infrared spectrum can show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectrum can help in determining the structure of the amine .Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of chemical reactions. For example, they can react with aldehydes or ketones to form imines or enamines . The detailed mechanism for these reactions often involves nucleophilic addition, proton transfer, and protonation .Mechanism of Action

N-(2-Methoxybenzyl)butan-1-amine hydrochloride has been found to act as an agonist at the 5-HT2A receptor, which is a serotonin receptor found in the brain. This receptor is involved in a variety of processes, including mood, cognition, and behavior. The mechanism of action of this compound is thought to involve binding to the 5-HT2A receptor and activating it, which then leads to the release of various neurotransmitters, such as serotonin and dopamine.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. It has also been found to increase the release of dopamine in the brain, which can lead to increased alertness and motivation. Additionally, this compound has been found to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.

Advantages and Limitations for Lab Experiments

N-(2-Methoxybenzyl)butan-1-amine hydrochloride has a number of advantages for laboratory experiments. It is a relatively inexpensive compound to synthesize, and it is relatively easy to work with. Additionally, it has a wide variety of biochemical and physiological effects, making it a useful tool for studying various processes. However, this compound has some limitations as well. It can be toxic in high doses, and it has a relatively short half-life, which can make it difficult to study long-term effects.

Future Directions

There are a number of potential future directions for the use of N-(2-Methoxybenzyl)butan-1-amine hydrochloride in scientific research. One potential direction is to use this compound to study the effects of various drugs on the 5-HT2A receptor. Additionally, this compound could be used to study the effects of various compounds on the activity of monoamine oxidase, acetylcholinesterase, and other enzymes involved in neurotransmitter metabolism. This compound could also be used to study the effects of various compounds on the release of neurotransmitters, such as serotonin and dopamine. Finally, this compound could be used to study the effects of various compounds on the development and function of the brain.

Synthesis Methods

N-(2-Methoxybenzyl)butan-1-amine hydrochloride can be synthesized from the reaction of 2-methoxybenzaldehyde and butan-1-amine in the presence of hydrochloric acid as a catalyst. The reaction is conducted in a flask with a condenser attached and heated to a temperature of 150°C. The reaction is then stirred for 2-3 hours until the desired product is obtained.

Scientific Research Applications

N-(2-Methoxybenzyl)butan-1-amine hydrochloride has been used as a research tool to study the mechanisms of action of various drugs and compounds. It has also been used to study the biochemical and physiological effects of drugs, as well as the pharmacological effects of compounds. This compound has been used in a variety of laboratory experiments, including those related to drug metabolism, drug-receptor interactions, and drug-target interactions.

Safety and Hazards

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPJMZOHROFQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)

![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B2616400.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)

![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2616406.png)